molecular formula C15H11Cl2N3O2S B3896046 N-(3,4-dichlorophenyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)urea CAS No. 196925-51-6

N-(3,4-dichlorophenyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)urea

Cat. No. B3896046
CAS RN: 196925-51-6
M. Wt: 368.2 g/mol
InChI Key: OJEKQVGVBCXFRC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)urea, commonly known as DCMU, is a herbicide that has been extensively used in agriculture to control the growth of weeds. It was first synthesized in the 1950s and has since been widely used due to its effectiveness in inhibiting photosynthesis in plants. However, its use has been controversial due to its potential environmental and health effects.

Mechanism of Action

DCMU inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of the thylakoid membrane. This prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, which is essential for the production of ATP and NADPH. As a result, the photosynthetic process is disrupted, and the plant is unable to produce energy.
Biochemical and Physiological Effects:
DCMU has been shown to have various biochemical and physiological effects on plants. It inhibits the growth and development of plants by disrupting the photosynthetic process. It also affects the production of reactive oxygen species and induces oxidative stress in plants. DCMU has been shown to affect the expression of various genes involved in photosynthesis, stress response, and growth regulation.

Advantages and Limitations for Lab Experiments

DCMU is a useful tool for studying the photosynthetic process and its effect on plant growth and development. It is widely available and relatively inexpensive. However, its use is limited by its potential environmental and health effects. DCMU is toxic to aquatic organisms and can accumulate in the food chain. Its use in agriculture has been restricted in some countries due to its potential health effects on humans.

Future Directions

There are various future directions for the study of DCMU. One area of research is the development of new herbicides that are less toxic and more environmentally friendly. Another area of research is the study of the effect of DCMU on non-photosynthetic organisms, such as bacteria and fungi. DCMU has been shown to have antimicrobial activity, and its potential use as an antimicrobial agent is an area of interest. Additionally, the study of the molecular mechanism of DCMU toxicity and its effect on gene expression is an area of research that has the potential to provide new insights into the cellular and molecular processes involved in photosynthesis and stress response.

Scientific Research Applications

DCMU has been extensively studied in scientific research due to its ability to inhibit photosynthesis in plants. It is used as a tool to study the photosynthetic process and has been used in various experiments to understand the mechanism of photosynthesis. DCMU has also been used to study the effect of photosynthesis on the growth and development of plants.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c1-22-9-3-5-12-13(7-9)23-15(19-12)20-14(21)18-8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKQVGVBCXFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332974
Record name 1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196925-51-6
Record name 1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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